2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene
Description
2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is a complex organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-3-25-12-14-26(15-13-25)22-18-10-7-11-19(18)23-21-20(16(2)24-27(21)22)17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIYJXOPUJZAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other n-arylpiperazines and related heterocyclic compounds, such as:
- 2-(4-ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
- 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one
Uniqueness
2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is a synthetic organic molecule that has attracted attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound features a triazatricyclo framework with a piperazine moiety, which is often associated with various pharmacological effects. The molecular formula is , and it exhibits a complex arrangement that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized based on its effects on different biological systems:
- Antidepressant Activity : Studies suggest that compounds with similar piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs). For instance, derivatives of piperazines have been shown to exhibit varying affinities for the serotonin transporter (SERT), indicating potential antidepressant properties .
- Cytotoxicity : Preliminary investigations into the compound's cytotoxic effects have demonstrated activity against various cancer cell lines. The mechanisms may involve induction of apoptosis or modulation of signaling pathways related to cell survival and proliferation.
- Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to anxiolytic or mood-stabilizing effects.
Case Study 1: Antidepressant Properties
A study focused on piperazine derivatives indicated that modifications in the structure could enhance binding affinity at SERT. The evaluated compounds exhibited IC50 values ranging from 1.45 µM to 9.56 µM, suggesting that structural variations can significantly impact their pharmacological profiles .
Case Study 2: Cytotoxic Effects
Research evaluating the cytotoxicity of structurally related triazine compounds found that certain derivatives displayed promising activity against human cancer cell lines. These studies often utilize assays such as MTT or LDH release to quantify cell viability post-treatment.
Case Study 3: Neuropharmacological Evaluation
In an investigation into the neuropharmacological effects of piperazine derivatives, several compounds were tested for their ability to modulate serotonin levels in vivo. Results indicated that some derivatives could effectively increase serotonin availability in synaptic clefts, which is crucial for mood regulation.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
